Acetyl tetrapeptide-5

Description

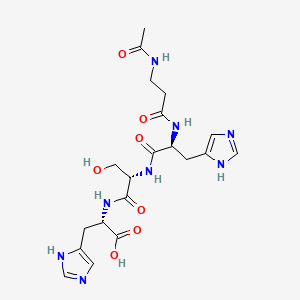

Acetyl tetrapeptide-5 has the following sequence: Ac-β-{Ala}-His-Ser-His-OH., also known as EyeSeryl[“], is a naturally derived tetrapeptide with remarkable properties. It has been extensively studied for its effects on the delicate skin around the eyes[“]. Acetyl tetrapeptide-5 inhibits glycosylation (a process related to protein modification) and ACE-1 (angiotensin-converting enzyme 1) activity[“].Reduces eye puffiness by improving the vascular system and strengthening the skin under the eyes.Relieves vascular pressure[“].

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O7/c1-11(30)23-3-2-17(31)26-14(4-12-6-21-9-24-12)18(32)28-16(8-29)19(33)27-15(20(34)35)5-13-7-22-10-25-13/h6-7,9-10,14-16,29H,2-5,8H2,1H3,(H,21,24)(H,22,25)(H,23,30)(H,26,31)(H,27,33)(H,28,32)(H,34,35)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTFCACGLKOUGI-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231560 | |

| Record name | Acetyl tetrapeptide-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820959-17-9 | |

| Record name | Acetyl tetrapeptide-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820959179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl tetrapeptide-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL TETRAPEPTIDE-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1DFQ308G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetyl Tetrapeptide-5: A Deep Dive into its Mechanism of Action on Dermal Microcirculation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acetyl tetrapeptide-5, a synthetic peptide comprised of four amino acids, has garnered significant attention in dermatology and cosmetic science for its notable efficacy in mitigating periorbital puffiness and dark circles. Its primary mechanism of action is centered on the modulation of dermal microcirculation, addressing the underlying physiological factors that contribute to these common aesthetic concerns. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which acetyl tetrapeptide-5 exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Acetyl tetrapeptide-5 employs a multi-pronged approach to improve dermal microcirculation, primarily through the following interconnected mechanisms:

-

Inhibition of Vascular Permeability: The peptide has been shown to reduce the leakage of fluid from blood vessels into the surrounding tissue, a key contributor to edema and puffiness.[1][2]

-

Enhancement of Lymphatic Drainage: By promoting the drainage of accumulated interstitial fluid, acetyl tetrapeptide-5 helps to alleviate swelling and reduce the volume of under-eye bags.[1][3][4][5]

-

Inhibition of Angiotensin-Converting Enzyme (ACE): The peptide's ability to inhibit ACE activity leads to a reduction in angiotensin II levels, a potent vasoconstrictor. This results in improved blood flow and reduced vascular pressure in the periorbital area.[1][5][6][7]

-

Anti-Glycation Effects: Acetyl tetrapeptide-5 prevents the cross-linking of collagen fibers induced by sugar molecules, a process known as glycation. This helps to maintain the elasticity and integrity of the dermal matrix, which can be compromised in the formation of eye bags.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of acetyl tetrapeptide-5.

Table 1: In Vitro Efficacy of Acetyl Tetrapeptide-5

| Parameter Assessed | Concentration | Result | Reference |

| Inhibition of Vascular Permeability | 1 mg/ml | 50% inhibition compared to control | [1] |

| Inhibition of ACE Activity | 100 µg/mL | Demonstrated inhibitory effect | [9] |

| Inhibition of SOD Glycation | Not specified | Demonstrated inhibitory effect | [1][8] |

Table 2: In Vivo Efficacy of Acetyl Tetrapeptide-5 (0.01% Cream)

| Parameter Assessed | Duration of Study | Result | Reference |

| Reduction in Eye Bag Thickness (Average) | 28 days | -0.08 mm | [1] |

| Reduction in Eye Bag Thickness (Average) | 56 days | -0.20 mm | [1] |

| Reduction in Eye Bag Thickness (Maximum) | 28 days | -0.40 mm | [1] |

| Reduction in Eye Bag Thickness (Maximum) | 56 days | -0.69 mm | [1] |

| Percentage of Volunteers with Reduced Eye Bags | 15 days | 70% | [10] |

| Percentage of Volunteers with Reduced Eye Bags | 60 days | 95% | [10] |

| Increase in Skin Elasticity | 30 days | 35% | [1] |

Detailed Experimental Protocols

In Vitro Vascular Permeability Assay

This assay evaluates the ability of acetyl tetrapeptide-5 to reduce the permeability of an endothelial cell monolayer, mimicking the in vivo vascular barrier.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, microporous polyethylene terephthalate (PET) membrane inserts within a 24-well plate until a confluent monolayer is formed.[11]

-

Treatment: The endothelial monolayer is treated with acetyl tetrapeptide-5 at various concentrations (e.g., 1 mg/ml) for a predetermined period. A control group is treated with vehicle alone. A positive control for inducing permeability, such as Vascular Endothelial Growth Factor (VEGF), can also be used.[11]

-

Permeability Measurement: A high molecular weight Fluorescein isothiocyanate (FITC)-dextran solution is added to the upper chamber (apical side) of the inserts.[11]

-

Analysis: After a specific incubation time, the amount of FITC-dextran that has passed through the endothelial monolayer into the lower chamber (basolateral side) is quantified by measuring the fluorescence of the solution in the receiver plate well. A decrease in fluorescence in the lower chamber of the treated group compared to the control indicates a reduction in permeability.[11]

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of acetyl tetrapeptide-5 on ACE activity.

-

Reaction Mixture: A solution containing the substrate Hippuryl-Histidyl-Leucine (HHL), ACE enzyme, and acetyl tetrapeptide-5 at a specific concentration (e.g., 100 µg/mL) in a suitable buffer is prepared.[4]

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to occur.[4][12]

-

Reaction Termination: The reaction is stopped by the addition of an acid, such as hydrochloric acid (HCl).[4][12]

-

Extraction and Quantification: The product of the enzymatic reaction, hippuric acid, is extracted using an organic solvent (e.g., ethyl acetate). The absorbance of the extracted hippuric acid is then measured spectrophotometrically at 228 nm.[4]

-

Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample containing acetyl tetrapeptide-5 to that of a control reaction without the peptide.[4]

In Vitro Anti-Glycation Assay (SOD Protection)

This assay assesses the ability of acetyl tetrapeptide-5 to prevent the glycation and subsequent inactivation of the antioxidant enzyme Superoxide Dismutase (SOD).

-

Incubation: SOD is incubated in the presence of a glycating agent, such as fructose or glucose, with and without acetyl tetrapeptide-5.[8]

-

SOD Activity Measurement: The activity of SOD is then measured. A common method involves the use of a xanthine/xanthine oxidase system that generates superoxide radicals. These radicals reduce a tetrazolium salt (like WST-1) to a colored formazan product. Active SOD scavenges the superoxide radicals, thus inhibiting the color formation.[8]

-

Analysis: The level of formazan formation is measured spectrophotometrically. A higher SOD activity (less color formation) in the presence of acetyl tetrapeptide-5 compared to the control (SOD with the glycating agent alone) indicates an anti-glycation effect.[8]

In Vivo Evaluation of Periorbital Puffiness

This clinical study protocol is designed to evaluate the efficacy of a topical formulation containing acetyl tetrapeptide-5 in reducing under-eye bags.

-

Subjects: A cohort of volunteers (e.g., 20 females, aged 18-65) with visible periorbital puffiness is recruited.[1]

-

Treatment Protocol: Subjects apply a cream containing a specific concentration of acetyl tetrapeptide-5 (e.g., 0.01%) to the periorbital area twice daily for a defined period (e.g., 60 days).[1]

-

Efficacy Assessment:

-

3D Morphometric Analysis: High-resolution 3D images of the periorbital area are captured at baseline and at various time points (e.g., day 28 and day 56). Specialized software is used to measure the volume and thickness of the under-eye bags.[1]

-

Dermatological Evaluation: A dermatologist assesses the severity of puffiness at each time point by comparing standardized photographs with the baseline images, using a graded scoring system.[1]

-

Self-Assessment: Subjects complete questionnaires to provide their subjective evaluation of the product's efficacy in reducing puffiness, improving smoothness, and providing a decongesting effect.[1]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in the mechanism of action of acetyl tetrapeptide-5.

Caption: ACE Inhibition Pathway of Acetyl Tetrapeptide-5.

Caption: Effect on Vascular Permeability and Lymphatic Drainage.

Caption: Anti-Glycation Mechanism of Acetyl Tetrapeptide-5.

Caption: Experimental Workflow for Efficacy Evaluation.

Conclusion

Acetyl tetrapeptide-5 presents a robust and multifaceted mechanism for improving dermal microcirculation, particularly in the delicate periorbital region. Its ability to concurrently inhibit vascular permeability, enhance lymphatic drainage, modulate the renin-angiotensin system, and prevent glycation-induced damage to the extracellular matrix provides a comprehensive approach to reducing puffiness and improving the overall appearance of the skin. The quantitative data from both in vitro and in vivo studies underscore its efficacy, and the detailed experimental protocols provided herein offer a framework for further research and development in this area. For researchers, scientists, and drug development professionals, acetyl tetrapeptide-5 represents a promising active ingredient for the formulation of advanced dermatological and cosmetic products targeting compromised microcirculation.

References

- 1. skinmiles.com [skinmiles.com]

- 2. aurelderma.com [aurelderma.com]

- 3. Acetyl Tetrapeptide-5 (Explained + Products) [incidecoder.com]

- 4. researchgate.net [researchgate.net]

- 5. ACE-inhibitory activity assay: IC50 [protocols.io]

- 6. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avenalab.com [avenalab.com]

- 8. Acetyl Tetrapeptide-5 | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Acetyl Tetrapeptide-5 - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]

- 11. In Vitro Vascular Permeability Assay (24-well) | ECM644 [merckmillipore.com]

- 12. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Influenced by Acetyl Tetrapeptide-5

For Researchers, Scientists, and Drug Development Professionals

Acetyl tetrapeptide-5, a synthetic peptide comprised of four amino acids, has garnered significant attention in the field of dermatology and cosmetic science for its multifaceted influence on skin physiology.[1][2] This technical guide provides a comprehensive overview of the core biochemical pathways modulated by Acetyl tetrapeptide-5, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Core Mechanisms of Action

Acetyl tetrapeptide-5 exerts its effects through several key mechanisms, primarily targeting the underlying causes of edema, collagen degradation, and inflammation. Its primary functions include the inhibition of Angiotensin-Converting Enzyme (ACE), reduction of vascular permeability, and prevention of protein glycation.[3][4][5]

Impact on Vascular Permeability and Edema Reduction

A primary application of Acetyl tetrapeptide-5 is in the reduction of periorbital puffiness and edema.[6][7] This is achieved by modulating the permeability of blood vessels and improving lymphatic circulation.[2][8]

Signaling Pathway: Renin-Angiotensin System and Vascular Permeability

Acetyl tetrapeptide-5 is known to inhibit the activity of Angiotensin-Converting Enzyme (ACE).[4][][10] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor that can increase vascular permeability. By inhibiting ACE, Acetyl tetrapeptide-5 reduces the levels of angiotensin II, leading to decreased vascular leakage and consequently, a reduction in fluid accumulation in the surrounding tissues.[11][12]

Quantitative Data: Vascular Permeability Assay

| Parameter | Concentration | Result | Reference |

| Vascular Permeability Inhibition | 1 mg/mL | 50% reduction | [12][13] |

Experimental Protocol: In Vitro Vascular Permeability Assay

This assay assesses the ability of Acetyl tetrapeptide-5 to inhibit vascular permeability in a controlled laboratory setting.

-

Cell Culture: Endothelial cell monolayers are cultured on inserts.

-

Treatment: The cells are treated with varying concentrations of Acetyl tetrapeptide-5.

-

Permeability Measurement: A tracer molecule is added to the upper chamber of the insert, and its passage to the lower chamber is measured over time. This is often quantified using spectrophotometry or fluorometry.

-

Analysis: The percentage of inhibition of permeability is calculated by comparing the passage of the tracer in treated cells versus control (untreated) cells.[13]

Anti-Glycation and Collagen Preservation

Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen, leading to the formation of Advanced Glycation End-products (AGEs).[14][15] This process results in collagen cross-linking, which diminishes skin elasticity and contributes to the formation of wrinkles and eye bags.[5][13] Acetyl tetrapeptide-5 has been shown to inhibit this glycation process.[4][15]

Signaling Pathway: Inhibition of Glycation

Acetyl tetrapeptide-5 protects proteins like Superoxide Dismutase (SOD) and collagen from glycation.[5][13][14] By preventing the formation of AGEs, it helps maintain the structural integrity and function of the extracellular matrix.[15]

Experimental Protocol: In Vitro Glycation Inhibition Assay (SOD model)

This assay evaluates the ability of Acetyl tetrapeptide-5 to prevent the glycation and subsequent inactivation of the enzyme Superoxide Dismutase (SOD).

-

Incubation: SOD is incubated with a sugar, such as fructose, in the presence and absence of Acetyl tetrapeptide-5.

-

SOD Activity Measurement: The activity of SOD is assessed. A common method involves the inhibition of the reduction of a tetrazolium salt (like WST-1) by superoxide radicals generated by the xanthine/xanthine oxidase system. The formation of the colored formazan product is measured spectrophotometrically at 450nm.[5]

-

Analysis: The protective effect of Acetyl tetrapeptide-5 is determined by comparing the remaining SOD activity in the treated samples to the untreated (glycated) and native SOD controls.[5]

Anti-Inflammatory Effects

Chronic inflammation can contribute to skin aging and the exacerbation of under-eye bags and dark circles.[8] Acetyl tetrapeptide-5 exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[2][11]

Signaling Pathway: Modulation of Inflammatory Cytokines

Acetyl tetrapeptide-5 has been shown to inhibit the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine.[8] By downregulating IL-6, it helps to reduce the inflammatory response in the skin.[8][11]

Experimental Protocol: Cytokine Production Assay

This assay measures the effect of Acetyl tetrapeptide-5 on the production of inflammatory cytokines by skin cells.

-

Cell Culture: Human skin cells, such as keratinocytes or fibroblasts, are cultured.

-

Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide or UV radiation) in the presence and absence of Acetyl tetrapeptide-5.

-

Cytokine Measurement: The concentration of IL-6 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: The inhibitory effect of Acetyl tetrapeptide-5 is calculated by comparing the IL-6 levels in the treated and untreated stimulated cells.

Clinical Efficacy

In vivo studies have demonstrated the effectiveness of Acetyl tetrapeptide-5 in improving the appearance of the periorbital area.

Quantitative Data: In Vivo Studies

| Study Parameter | Duration | Concentration | Results | Reference(s) |

| Eyebag Volume Reduction | 15 days | Not Specified | 70% of participants showed improvement. | [14][16] |

| Eyebag Volume Reduction | 60 days | 0.01% | 95% of participants showed improvement. | [14][16] |

| Skin Elasticity | 30 days | Not Specified | 35% increase. | [13] |

| Dark Circles | 15 days | 2% (in gel) | Reduction in appearance. | [8] |

| Eyebag Volume | 28 days | 1% (in cream) | Significant reduction. | [8] |

Experimental Protocol: In Vivo Clinical Study

-

Participants: A cohort of volunteers with under-eye puffiness and dark circles is recruited.

-

Treatment: Participants apply a cream or serum containing a specified concentration of Acetyl tetrapeptide-5 to the periorbital area, typically twice daily for a defined period (e.g., 28 to 60 days). A placebo control is often used.

-

Evaluation: Changes in eyebag volume, dark circle intensity, and skin elasticity are measured using various techniques, including 3D morphometric analysis, chromametry, and cutometry. Standardized clinical photography is also used for visual assessment by dermatologists.

-

Analysis: Statistical analysis is performed to determine the significance of the observed changes compared to baseline and the placebo group.[8][13]

Conclusion

Acetyl tetrapeptide-5 demonstrates a robust and multi-targeted approach to improving skin health, particularly in the delicate periorbital region. Its ability to inhibit ACE, prevent glycation, and reduce inflammation provides a strong biochemical basis for its observed clinical efficacy in reducing edema, improving skin elasticity, and diminishing the appearance of dark circles. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of skincare formulations incorporating this potent peptide.

References

- 1. aurelderma.com [aurelderma.com]

- 2. avenalab.com [avenalab.com]

- 3. pureingredients.us [pureingredients.us]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetyl Tetrapeptide-5 | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 6. specialchem.com [specialchem.com]

- 7. dermaessentia.com [dermaessentia.com]

- 8. nbinno.com [nbinno.com]

- 10. ulprospector.com [ulprospector.com]

- 11. Gebiotide® Acetyl Tetrapeptide-5 | Gene Biocon [g-biotec.com]

- 12. Acetyl tetrapeptide-5 | 820959-17-9 | Benchchem [benchchem.com]

- 13. skinmiles.com [skinmiles.com]

- 14. Acetyl Tetrapeptide-5 - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]

- 15. aloderma.com [aloderma.com]

- 16. Acetyl Tetrapeptide-5 (Explained + Products) [incidecoder.com]

The Unveiling of a De-Puffing Pioneer: An In-Depth Technical Guide to the Discovery and Development of Acetyl Tetrapeptide-5

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and development of Acetyl tetrapeptide-5, a synthetic peptide that has become a cornerstone in cosmetic formulations targeting periorbital puffiness and dark circles. Addressed to researchers, scientists, and drug development professionals, this document delves into the scientific foundations of its mechanism of action, supported by quantitative data from pivotal studies and detailed experimental protocols.

Introduction: A Targeted Solution for Periorbital Concerns

The quest for effective, non-invasive treatments for common cosmetic concerns such as under-eye bags and dark circles has led to the exploration of bioactive peptides. Acetyl tetrapeptide-5, a synthetic four-amino-acid peptide with the sequence Ac-Gly-Glu-Lys-Gly, has emerged as a significant innovation in this field. This guide traces its journey from initial synthesis to its establishment as a widely used cosmetic ingredient.

Discovery and History: The Genesis of a Cosmetic Peptide

Acetyl tetrapeptide-5 was developed by the Spanish company Lipotec, a well-known expert in advanced active ingredients for the cosmetic industry. Marketed under the trade name Eyeseryl®, this peptide was officially launched in 2005 and quickly gained recognition, receiving the New Technology Award at the HBA (Health & Beauty America) Conference & Exhibition in the same year[1]. This early acknowledgment highlighted its innovative approach to addressing the physiological factors contributing to under-eye puffiness.

The development of Acetyl tetrapeptide-5 was a result of a targeted research and development process focused on identifying a peptide sequence with specific biological activities relevant to the periorbital area. Its synthesis is achieved through Solid Phase Peptide Synthesis (SPPS), a standard method that allows for the creation of a pure and consistent peptide sequence[2].

Mechanism of Action: A Multi-Pronged Approach

Acetyl tetrapeptide-5 exerts its effects through a combination of mechanisms that address the primary causes of under-eye puffiness and dark circles: fluid accumulation and the degradation of skin integrity.

Reduction of Vascular Permeability and Edema

A key contributor to under-eye bags is the leakage of fluid from blood vessels into the surrounding tissue, a condition known as edema. Acetyl tetrapeptide-5 has been shown to reduce vascular permeability, thereby preventing this fluid leakage. In-vitro studies have demonstrated its ability to inhibit the passage of fluids through a monolayer of endothelial cells, which mimics the lining of blood vessels.

Inhibition of Angiotensin-Converting Enzyme (ACE)

Acetyl tetrapeptide-5 has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE)[3]. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the peptide may help to improve local microcirculation and reduce the vascular pressure that can contribute to fluid extravasation.

Anti-Glycation Effect

Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, which leads to the formation of Advanced Glycation End-products (AGEs). AGEs cause cross-linking of protein fibers, leading to a loss of skin elasticity and contributing to the formation of wrinkles and sagging. Acetyl tetrapeptide-5 has demonstrated an anti-glycation effect, helping to maintain the integrity and elasticity of the skin's extracellular matrix.

The interconnected pathways of Acetyl tetrapeptide-5's mechanism of action are illustrated in the following diagram:

Quantitative Data from Efficacy Studies

The efficacy of Acetyl tetrapeptide-5 has been evaluated in a series of in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.

| In-Vivo Study Parameter | Concentration | Duration | Results | Source |

| Reduction of Under-Eye Bag Volume | 10% Eyeseryl® (0.01% peptide) | 15 Days | 70% of volunteers showed improvement | [4][5] |

| 10% Eyeseryl® (0.01% peptide) | 60 Days | 95% of volunteers showed improvement | [4][5] | |

| Improvement in Skin Elasticity | 10% Eyeseryl® (0.01% peptide) | 30 Days | ~30% improvement | [6] |

| Reduction of Dark Circles | Not Specified | 15 Days | Significant reduction observed | [7] |

| In-Vitro Study Parameter | Concentration | Result | Source |

| ACE Inhibition | 100 µg/mL | Inhibition of ACE-1 activity | [3] |

| Vascular Permeability | 1 mg/mL | 50% inhibition | [8] |

| Anti-Glycation | Not Specified | Inhibitory effect demonstrated | [8] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments to evaluate the efficacy of Acetyl tetrapeptide-5.

In-Vivo Clinical Study for Under-Eye Puffiness

-

Objective: To assess the efficacy of a cream containing Acetyl tetrapeptide-5 in reducing the volume of under-eye bags.

-

Study Design: A cream containing 10% Eyeseryl® (equivalent to 0.01% Acetyl tetrapeptide-5) was applied by 20 female volunteers (aged 18-65) twice daily for 60 days.

-

Methodology:

-

Baseline Measurement: The volume of under-eye bags was measured at the beginning of the study using 3D morphometric analysis.

-

Product Application: Volunteers were instructed to apply the cream to the periorbital area twice daily.

-

Follow-up Measurements: The volume of under-eye bags was measured again at day 15, day 30, and day 60.

-

Data Analysis: The percentage of volunteers showing a visible reduction in under-eye bag volume was calculated at each time point.

-

In-Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Objective: To determine the ACE inhibitory activity of Acetyl tetrapeptide-5.

-

Methodology:

-

Reagents: ACE enzyme solution, substrate (e.g., Hippuryl-Histidyl-Leucine or a fluorogenic substrate), buffer solution, and Acetyl tetrapeptide-5 at various concentrations.

-

Procedure: a. Pre-incubate the ACE enzyme with different concentrations of Acetyl tetrapeptide-5. b. Initiate the enzymatic reaction by adding the substrate. c. Incubate the reaction mixture at a controlled temperature (e.g., 37°C). d. Stop the reaction after a specific time. e. Measure the product of the enzymatic reaction using spectrophotometry or fluorometry.

-

Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the peptide and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

-

Source: [3]

In-Vitro Vascular Permeability Assay

-

Objective: To evaluate the effect of Acetyl tetrapeptide-5 on the permeability of an endothelial cell monolayer.

-

Methodology:

-

Cell Culture: Culture endothelial cells on a porous membrane in a transwell insert to form a confluent monolayer.

-

Treatment: Treat the endothelial cell monolayer with Acetyl tetrapeptide-5 at various concentrations.

-

Permeability Measurement: Add a fluorescently labeled high molecular weight molecule (e.g., FITC-dextran) to the upper chamber of the transwell.

-

Incubation: Incubate for a specific period to allow the fluorescent molecule to pass through the cell monolayer into the lower chamber.

-

Quantification: Measure the fluorescence in the lower chamber using a fluorometer.

-

Data Analysis: Compare the fluorescence in the treated wells to the control wells to determine the percentage reduction in permeability.

-

-

Source: [8]

In-Vitro Anti-Glycation Assay

-

Objective: To assess the ability of Acetyl tetrapeptide-5 to inhibit the formation of Advanced Glycation End-products (AGEs).

-

Methodology:

-

Reaction Mixture: Prepare a solution containing a protein (e.g., bovine serum albumin - BSA), a reducing sugar (e.g., glucose or fructose), and Acetyl tetrapeptide-5 at various concentrations in a phosphate buffer.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C or 50°C) for several days or weeks to allow for the formation of AGEs.

-

Quantification of AGEs: Measure the formation of AGEs using a fluorescence assay (AGEs are fluorescent) or by using an ELISA-based method to detect specific AGEs like carboxymethyl-lysine (CML).

-

Data Analysis: Compare the level of AGE formation in the presence of Acetyl tetrapeptide-5 to the control (without the peptide) to determine the percentage of inhibition.

-

The general workflow for the development and evaluation of Acetyl tetrapeptide-5 is depicted below:

Conclusion and Future Perspectives

Acetyl tetrapeptide-5 stands as a testament to the power of targeted peptide design in cosmetic science. Its multi-faceted mechanism of action, addressing key physiological factors of periorbital puffiness and dark circles, has been substantiated by a growing body of scientific evidence. The data presented in this guide underscores its efficacy in reducing edema, improving microcirculation, and preserving the integrity of the dermal matrix.

Future research may focus on further elucidating the specific molecular interactions of Acetyl tetrapeptide-5 with its biological targets. Additionally, long-term clinical studies with larger and more diverse cohorts could provide further insights into its sustained benefits and optimal formulation strategies. As the demand for scientifically validated cosmetic ingredients continues to grow, the story of Acetyl tetrapeptide-5's development serves as a valuable case study for the successful translation of biochemical research into tangible consumer benefits.

References

- 1. personalcaremagazine.com [personalcaremagazine.com]

- 2. specialchem.com [specialchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. naturalorganicskincare.com [naturalorganicskincare.com]

- 5. Acetyl Tetrapeptide-5 (Explained + Products) [incidecoder.com]

- 6. justvitadeal.com [justvitadeal.com]

- 7. The Power of Eyeseryl: How This Ingredient Can Help Reduce Under-Eye Puffiness and Dark Circles - Pro Peptide Source [propeptidesource.com]

- 8. skinmiles.com [skinmiles.com]

An In-Depth Technical Guide on the Anti-Glycation Properties of Acetyl Tetrapeptide-5 in Skin Aging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skin aging is a multifactorial process, with glycation emerging as a significant contributor to the deterioration of the skin's structural integrity. Glycation is the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End Products (AGEs). The accumulation of AGEs in the skin results in the cross-linking of collagen and elastin fibers, leading to reduced elasticity, wrinkle formation, and a general decline in skin health. Acetyl tetrapeptide-5, a synthetic peptide, has demonstrated notable anti-glycation properties, positioning it as a promising agent in the development of advanced anti-aging skincare formulations. This technical guide provides a comprehensive overview of the anti-glycation properties of Acetyl tetrapeptide-5, detailing its mechanism of action, summarizing key experimental data, and outlining relevant experimental protocols.

Introduction to Glycation and Skin Aging

The glycation process begins with the formation of a labile Schiff base from the reaction of a reducing sugar with a free amino group of a protein. This adduct undergoes rearrangement to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs).

In the skin, the primary targets of glycation are the long-lived proteins collagen and elastin, which form the structural framework of the dermis. The cross-linking of these proteins by AGEs leads to a loss of their normal physiological function, manifesting as:

-

Decreased Elasticity and Increased Stiffness: Cross-linked collagen and elastin fibers lose their flexibility, resulting in skin that is less resilient and more prone to wrinkling.[1][2]

-

Impaired Extracellular Matrix (ECM) Function: Glycation alters the structure and function of the ECM, affecting cell-matrix interactions and tissue homeostasis.

-

Increased Oxidative Stress and Inflammation: The interaction of AGEs with their cellular receptors (RAGE) can trigger inflammatory pathways and increase the production of reactive oxygen species (ROS), further contributing to the aging process.

Acetyl Tetrapeptide-5: An Overview

Acetyl tetrapeptide-5 is a synthetic peptide with the amino acid sequence Ac-Gly-Glu-Lys-Gly. It is known for its anti-edema and anti-glycation effects, making it a valuable ingredient in cosmetic formulations, particularly those targeting the delicate skin around the eyes.[3][4] Its anti-glycation properties are a key aspect of its anti-aging potential.

Mechanism of Anti-Glycation Action

The primary anti-glycation mechanism of Acetyl tetrapeptide-5 is believed to be its ability to inhibit the formation of AGEs.[1][4] This is achieved through several proposed pathways:

-

Inhibition of Protein Glycation: Acetyl tetrapeptide-5 can interfere with the glycation process, preventing the cross-linking of key dermal proteins like collagen and elastin.[1]

-

Protection of Antioxidant Enzymes: A notable mechanism is the protection of the antioxidant enzyme Superoxide Dismutase (SOD) from glycation.[1][5] SOD plays a crucial role in mitigating oxidative stress by catalyzing the dismutation of superoxide radicals. By preventing the glycation-induced inactivation of SOD, Acetyl tetrapeptide-5 helps to maintain the skin's endogenous antioxidant defense system.[5]

The following diagram illustrates the proposed mechanism of action of Acetyl tetrapeptide-5 in inhibiting the glycation pathway.

Quantitative Data on Efficacy

The efficacy of Acetyl tetrapeptide-5 in mitigating the signs of skin aging, partly through its anti-glycation activity, has been evaluated in several in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of Acetyl Tetrapeptide-5 on Skin Elasticity

| Parameter | Test Product | Duration | Improvement in Skin Elasticity | Volunteer Group | Source |

| Skin Elasticity | Cream with 0.01% Acetyl tetrapeptide-5 | 30 days | 35% | 20 female volunteers (18-65 years) | [1] |

| Skin Elasticity | Cream with 10% Acetyl tetrapeptide-5 solution | 30 days | 29.4% | 20 female volunteers (18-65 years) | [6] |

Table 2: In Vivo Efficacy of Acetyl Tetrapeptide-5 on Under-Eye Bag Volume

| Parameter | Test Product | Duration | Reduction in Under-Eye Bag Volume | Volunteer Group | Source |

| Under-Eye Bag Volume | Cream with 1% Acetyl tetrapeptide-5 solution | 28 days | Up to 29.7% | 20 male volunteers (30-65 years) | [6] |

| Under-Eye Bag Thickness | Cream with an active association including Acetyl tetrapeptide-5 | 28 days | Average: -0.08 mm (Max: -0.40 mm) | 20 volunteers | [5] |

| Under-Eye Bag Thickness | Cream with an active association including Acetyl tetrapeptide-5 | 56 days | Average: -0.20 mm (Max: -0.69 mm) | 20 volunteers | [5] |

Note: While in vitro studies have indicated an inhibitory effect of Acetyl tetrapeptide-5 on glycation, specific quantitative data such as IC50 values for AGEs formation were not available in the public domain at the time of this review.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the anti-glycation properties of cosmetic ingredients like Acetyl tetrapeptide-5.

In Vitro AGEs Formation Inhibition Assay (Fluorescence Method)

This assay is a common method to screen for anti-glycation activity by measuring the formation of fluorescent AGEs.

Objective: To determine the ability of a test compound to inhibit the formation of fluorescent AGEs in a model system.

Materials:

-

Bovine Serum Albumin (BSA)

-

Reducing sugar (e.g., glucose, fructose, or ribose)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium azide (to prevent microbial growth)

-

Test compound (e.g., Acetyl tetrapeptide-5)

-

Positive control (e.g., Aminoguanidine)

-

96-well black microtiter plates

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 0.5 M D-ribose) in PBS.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (without the test compound) and a positive control are also prepared.

-

To account for the intrinsic fluorescence of the test compound, prepare parallel samples containing BSA and the test compound without the reducing sugar.

-

Add sodium azide (e.g., 0.02%) to all wells.

-

Incubate the plate at 37°C for 24 hours in a dark, humidified environment.

-

After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Subtract the fluorescence of the samples without the reducing sugar from the corresponding samples with the reducing sugar to correct for the intrinsic fluorescence of the test compound.

-

Calculate the percentage inhibition of AGEs formation using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of vehicle control)] x 100

In Vitro Superoxide Dismutase (SOD) Glycation Protection Assay

This assay evaluates the ability of a test compound to protect the enzymatic activity of SOD from glycation-induced inactivation.

Objective: To assess the protective effect of a test compound on SOD activity in the presence of a glycating agent.

Materials:

-

Superoxide Dismutase (SOD) enzyme

-

Reducing sugar (e.g., fructose)

-

Test compound (e.g., Acetyl tetrapeptide-5)

-

Xanthine

-

Xanthine Oxidase

-

WST-1 (or similar tetrazolium salt) for colorimetric detection of superoxide

-

Phosphate buffer, pH 7.4

-

Spectrophotometer

Procedure:

-

Incubate SOD with a reducing sugar in the presence and absence of the test compound for a specified period to induce glycation.

-

The activity of the glycated and protected SOD is then measured. The SOD activity assay is based on the inhibition of the reduction of WST-1 by superoxide radicals generated by the xanthine/xanthine oxidase system.

-

In a microplate, add xanthine, WST-1, and the glycated/protected SOD samples.

-

Initiate the reaction by adding xanthine oxidase.

-

The superoxide radicals produced will reduce WST-1 to a formazan dye, which can be measured spectrophotometrically (e.g., at 450 nm).

-

Active SOD will scavenge the superoxide radicals, thus inhibiting the color formation. The degree of inhibition is proportional to the SOD activity.

-

Compare the activity of SOD glycated in the presence of the test compound to that of SOD glycated without the test compound to determine the protective effect.

In Vivo Measurement of Skin Elasticity using a Cutometer

The Cutometer is a widely used instrument for the non-invasive measurement of the skin's mechanical properties.

Objective: To quantitatively assess changes in skin elasticity following the topical application of a test product.

Apparatus:

-

Cutometer® (e.g., Courage + Khazaka) with a measurement probe.

Procedure:

-

Acclimatize subjects to the controlled environmental conditions of the testing room (temperature and humidity).

-

Define the measurement area on the skin (e.g., periorbital region).

-

The Cutometer probe is placed on the skin surface.

-

A defined negative pressure is applied, drawing the skin into the probe's aperture for a set time (e.g., 2 seconds). The instrument's optical system measures the depth of skin penetration.

-

The negative pressure is then released for a set time (e.g., 2 seconds), and the instrument measures the skin's ability to return to its original position.

-

This cycle can be repeated multiple times.

-

Various parameters are calculated from the resulting curve, including:

-

R0 (Uf): Maximum deformation, indicating skin firmness.

-

R2 (Ua/Uf): Gross elasticity, representing the overall elasticity.

-

R5 (Ur/Ue): Net elasticity, reflecting the elastic recovery.

-

R7 (Ur/Uf): Biological elasticity, another measure of the skin's ability to return to its original state.

-

-

Measurements are taken at baseline (before product application) and at specified time points throughout the study (e.g., day 15, day 30, day 60).

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating an anti-glycation agent and the logical relationship of Acetyl tetrapeptide-5's multifaceted action.

Conclusion

Acetyl tetrapeptide-5 demonstrates significant potential as an anti-aging ingredient, with a clear mechanism of action against glycation-induced skin damage. Its ability to inhibit the formation of AGEs and protect crucial antioxidant enzymes like SOD provides a strong rationale for its inclusion in advanced skincare formulations aimed at preventing and reversing the signs of skin aging. The in vivo data further supports its efficacy in improving skin elasticity and reducing under-eye puffiness, clinical endpoints that are directly and indirectly influenced by the glycation process. Further research to elucidate the precise quantitative in vitro anti-glycation efficacy would be beneficial for a more complete understanding of this promising peptide.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. delaviesciences.com [delaviesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. skinmiles.com [skinmiles.com]

- 6. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]

An In-depth Technical Guide to Acetyl Tetrapeptide-5's Impact on Lymphatic Drainage

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the biochemical mechanisms, experimental validation, and signaling pathways associated with Acetyl Tetrapeptide-5 and its role in modulating lymphatic function and reducing edema.

Introduction

Impaired lymphatic drainage is a critical factor in the formation of chronic edema, a condition characterized by the accumulation of protein-rich fluid in the interstitial space[1]. This is particularly evident in the periorbital region, where compromised microcirculation and increased capillary permeability contribute to the formation of under-eye bags[2][3]. Acetyl Tetrapeptide-5, a synthetic peptide composed of four amino acids, has emerged as a significant bioactive ingredient for its targeted action against the primary causes of edema[4][5].

This guide synthesizes the current scientific understanding of Acetyl Tetrapeptide-5's mechanism of action, presenting quantitative data from key studies and detailing the experimental protocols used to validate its efficacy. The primary focus is on its multifaceted approach, which includes improving lymphatic circulation, reducing vascular permeability, and preventing the degradation of the extracellular matrix through anti-glycation effects[6][7].

Core Mechanisms of Action

Acetyl Tetrapeptide-5 exerts its anti-edema effects through several distinct but interconnected biological pathways. Its action is not limited to a single target but rather a comprehensive modulation of the physiological conditions that lead to fluid retention.

Improvement of Microcirculation and Lymphatic Flow

The peptide demonstrates a significant capacity to enhance microcirculation and stimulate lymphatic drainage[8][9]. By improving the efficiency of the local vascular system, it facilitates the removal of excess fluid and waste products from tissues, directly addressing the primary cause of puffiness[4][9]. This is partly achieved through the inhibition of the Angiotensin-Converting Enzyme (ACE).

-

ACE Inhibition: In vitro tests have shown that Acetyl Tetrapeptide-5 has a dose-dependent inhibitory effect on ACE[2]. ACE is involved in regulating blood pressure; its inhibition can lead to improved blood flow and reduced vascular pressure, thereby enhancing both blood and lymphatic circulation[2][8][10].

Reduction of Vascular Permeability

A key contributor to edema is the leakage of fluid from capillaries into the surrounding tissue[2]. Acetyl Tetrapeptide-5 has been shown to decrease vascular permeability, effectively reducing the extravasation of water into the interstitium[2][11]. This action helps to prevent the initial accumulation of fluid that leads to visible swelling[2]. Research on a similar acetylated tetrapeptide, Ac-RLYE, suggests a potential mechanism for this effect could be the antagonism of the VEGF/VEGFR-2 signaling pathway, which is a potent mediator of vascular permeability[12]. Blocking this pathway helps maintain the integrity of endothelial cell junctions, preventing fluid leakage[12].

Anti-Glycation Effects

Glycation is a non-enzymatic process where sugars react with proteins like collagen, forming Advanced Glycation End-products (AGEs)[2][6]. This process leads to the cross-linking of collagen fibers, causing the skin to lose elasticity and contributing to the formation of under-eye bags[2][3]. Acetyl Tetrapeptide-5 effectively inhibits glycation[2][6]. It protects enzymes such as Superoxide Dismutase (SOD) from glycation-induced inactivation[2][3]. By preserving SOD activity, it helps protect skin cells from oxidative stress and prevents the damaging cross-linking of collagen, thereby maintaining the structural integrity and elasticity of the skin[2][6].

Quantitative Data Presentation

The efficacy of Acetyl Tetrapeptide-5 has been quantified through a series of in vitro and in vivo studies. The data is summarized below for direct comparison.

Table 1: Summary of In Vitro Efficacy Data for Acetyl Tetrapeptide-5

| Assay Type | Target | Concentration | Result | Reference(s) |

| Vascular Permeability Assay | Endothelial Cell Monolayers | 1 mg/mL | 50% inhibition of vascular permeability compared to control. | [2] |

| ACE Inhibition Assay | Angiotensin-Converting Enzyme 1 | 100 µg/mL | Significant inhibition of ACE-1 activity. | [10][13] |

| Glycation Inhibition Assay | Superoxide Dismutase (SOD) | Not specified | Inhibits glycation, preserving SOD's enzymatic activity. | [2][3] |

Table 2: Summary of In Vivo (Human) Efficacy Data for Acetyl Tetrapeptide-5

| Study Design | Parameter Measured | Results | Reference(s) |

| 20 volunteers; 0.01% cream for 60 days | Under-eye bag visibility | 70% of participants showed improvement by day 15; 95% showed improvement by day 60. | [6] |

| Clinical test; duration of 28-30 days | Under-eye bag volume | Reduction of up to 70% in 28 days. | [3][8] |

| Clinical test; duration of 30 days | Skin Elasticity | Increase of 30% in the eye contour area. | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the experimental designs used to assess the key mechanisms of Acetyl Tetrapeptide-5.

In Vitro Vascular Permeability Assay

This assay evaluates the ability of a compound to prevent fluid leakage across a cellular barrier, mimicking a blood vessel wall.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on gelatin-coated plates until confluent[12].

-

Monolayer Formation: The confluent HUVECs are seeded onto porous culture inserts (e.g., Transwells) and grown until they form a tight monolayer, which is confirmed by measuring transendothelial electrical resistance (TEER)[2][14].

-

Treatment: The endothelial monolayer is treated with Acetyl Tetrapeptide-5 at various concentrations (e.g., up to 1 mg/mL)[2]. A permeability-inducing agent (e.g., Vascular Endothelial Growth Factor - VEGF) can be added to simulate inflammatory conditions[12].

-

Permeability Measurement: A fluorescently labeled high-molecular-weight dextran is added to the upper chamber of the insert. The amount of dextran that passes through the monolayer into the lower chamber over a specific time is quantified using a fluorescence plate reader.

-

Data Analysis: The percentage of permeability inhibition is calculated by comparing the fluorescence in the lower chamber of the peptide-treated groups to the untreated (control) and vehicle groups[2].

In Vitro SOD Glycation Inhibition Assay

This protocol uses the inactivation of the SOD enzyme by fructose as a model for glycation to test the inhibitory effect of Acetyl Tetrapeptide-5[3].

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Xanthine and WST-1 (a water-soluble tetrazolium salt). The enzyme Xanthine Oxidase is added, which converts xanthine to uric acid and superoxide radicals. These radicals reduce WST-1 to formazan, a colored product measured at 450 nm[3].

-

SOD Activity Measurement: Purified SOD is added to the reaction. Active SOD scavenges the superoxide radicals, thus inhibiting the formation of formazan. The level of inhibition is directly proportional to SOD activity[3].

-

Glycation Induction: SOD is pre-incubated with a sugar (e.g., fructose) to induce glycation, which inactivates the enzyme.

-

Inhibition Test: Acetyl Tetrapeptide-5 is included during the pre-incubation of SOD with fructose.

-

Data Analysis: The SOD activity is measured by the degree of formazan formation inhibition. A higher SOD activity in the presence of Acetyl Tetrapeptide-5 indicates that the peptide has successfully inhibited the glycation and inactivation of the enzyme[3].

In Vivo Clinical Assessment of Periorbital Edema

This protocol outlines a typical clinical study to evaluate the efficacy of a topical formulation containing Acetyl Tetrapeptide-5 on human subjects.

-

Subject Recruitment: A cohort of volunteers (e.g., 20 females, aged 18-65) with visible under-eye bags is recruited[2].

-

Product Application: Subjects are provided with a cream containing a specific concentration of Acetyl Tetrapeptide-5 (e.g., 0.01%) and instructed to apply it twice daily to the periorbital area for a defined period (e.g., 60 days)[2]. A placebo cream is used for the control group.

-

Efficacy Measurement: Under-eye puffiness/bag volume is measured at baseline (Day 0) and at subsequent time points (e.g., Day 15, Day 30, Day 60)[6]. Measurements can be performed using 3D morphometric analysis, clinical scoring by dermatologists, and subject self-assessment questionnaires[2].

-

Data Analysis: Statistical analysis is performed to compare the changes in eye bag volume and skin parameters (e.g., elasticity, smoothness) between the active and placebo groups over the course of the study.

Conclusion and Future Directions

Acetyl Tetrapeptide-5 demonstrates a robust and multifaceted mechanism for improving lymphatic drainage and reducing edema. The quantitative data from both in vitro and in vivo studies support its efficacy in reducing vascular permeability, inhibiting ACE, and preventing collagen glycation. These actions collectively address the primary pathological factors responsible for fluid accumulation and tissue degradation.

For drug development professionals, Acetyl Tetrapeptide-5 represents a compelling candidate for formulations targeting edematous conditions. Future research should aim to further elucidate the precise molecular interactions, particularly with the VEGF receptor family, to confirm its role in stabilizing endothelial junctions. Additionally, long-term clinical studies could explore its efficacy in more severe or chronic forms of lymphedema, potentially expanding its therapeutic applications beyond cosmetic dermatology. Investigating its synergy with other lymphatic-stimulating agents could also yield novel and more potent therapeutic strategies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. skinmiles.com [skinmiles.com]

- 3. Acetyl Tetrapeptide-5 | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 4. nbinno.com [nbinno.com]

- 5. aurelderma.com [aurelderma.com]

- 6. Acetyl Tetrapeptide-5 - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]

- 7. Acetyl Tetrapeptide-5 | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]

- 8. lelangskincare.com [lelangskincare.com]

- 9. avenalab.com [avenalab.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ulprospector.com [ulprospector.com]

- 12. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective and Anti-Aging Effects of 5 Cosmeceutical Peptide Mixtures on Hydrogen Peroxide-Induced Premature Senescence in Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lymphatic Tissue and Organ Engineering for In Vitro Modeling and In Vivo Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of Acetyl Tetrapeptide-5 (CAS 820959-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-5, identified by CAS number 820959-17-9, is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetology for its potential in addressing common periorbital concerns such as puffiness, under-eye bags, and dark circles.[1] This technical review synthesizes the available scientific literature to provide a comprehensive understanding of its biochemical properties, mechanism of action, and supporting data. While primarily utilized in cosmetic formulations, its targeted biological activities offer insights for researchers in skincare and drug development.

Chemical and Physical Properties

Acetyl Tetrapeptide-5 is a tetrapeptide with the amino acid sequence Ac-Beta-Ala-His-Ser-His-OH.[2] Its acetylation enhances stability and skin penetration.[3] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 820959-17-9 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C20H28N8O7 | [2][5][6][8] |

| Molecular Weight | 492.49 g/mol | [2][5][8] |

| Appearance | White to off-white lyophilized powder | [4] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in water | [4] |

| Synonyms | Eyeseryl, N-acetyl-β-alanyl-L-histidyl-L-seryl-L-histidine | [4][6][8] |

Mechanism of Action

The multifaceted mechanism of action of Acetyl Tetrapeptide-5 involves several key biological pathways that contribute to its efficacy in improving the appearance of the periorbital area. These mechanisms include the regulation of vascular permeability, inhibition of enzymatic activity, and protective effects against cellular damage.

1. Regulation of Vascular Permeability and Microcirculation:

A primary function of Acetyl Tetrapeptide-5 is its ability to reduce vascular permeability.[1] This action helps to prevent the leakage of fluid from capillaries into the surrounding tissue, a major contributor to edema and puffiness.[1] By improving microcirculation and lymphatic drainage, it aids in the removal of excess fluids.[1][4] In vitro studies have demonstrated a dose-dependent inhibition of vascular permeability, with a 1 mg/ml concentration achieving a 50% inhibition compared to controls.[1]

2. Inhibition of Angiotensin-Converting Enzyme (ACE-1):

Acetyl Tetrapeptide-5 has been shown to inhibit the activity of Angiotensin-Converting Enzyme (ACE-1).[2][4][5] ACE-1 is a key enzyme in the renin-angiotensin system, and its inhibition can lead to a reduction in the local production of angiotensin II, a potent vasoconstrictor that can contribute to fluid retention.[4] In vitro studies have shown that Acetyl Tetrapeptide-5 at a concentration of 100 μg/mL inhibits ACE-1 activity.[5]

3. Anti-Glycation Properties:

Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs can damage structural proteins like collagen and elastin, resulting in a loss of skin elasticity and the formation of wrinkles.[10] Acetyl Tetrapeptide-5 has been shown to inhibit the glycation process, thereby protecting the integrity of the dermal matrix.[2][10][11]

4. Antioxidant Support:

The peptide also exhibits antioxidant properties by supporting the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme.[1][10] By bolstering the skin's natural defense against oxidative stress, it helps to mitigate cellular damage caused by free radicals.[10]

Quantitative Data Summary

| Parameter | Value | Condition | Reference |

| Vascular Permeability Inhibition | 50% | 1 mg/ml concentration (in vitro) | [1] |

| ACE-1 Inhibition | Effective | 100 μg/mL concentration (in vitro) | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Acetyl Tetrapeptide-5 are often proprietary. However, based on the literature, the synthesis is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[1]

Solid-Phase Peptide Synthesis (SPPS) of Acetyl Tetrapeptide-5 (General Workflow):

Signaling Pathways and Mechanisms of Action

The biological effects of Acetyl Tetrapeptide-5 can be visualized through its interaction with key physiological pathways implicated in skin health and aging.

References

- 1. Acetyl tetrapeptide-5 | 820959-17-9 | Benchchem [benchchem.com]

- 2. abmole.com [abmole.com]

- 3. CAS 820959-17-9: Acetyl tetrapeptide-5 | CymitQuimica [cymitquimica.com]

- 4. arizona-mall.com [arizona-mall.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CAS 820959-17-9 | Eyeseryl [phytopurify.com]

- 8. Acetyl tetrapeptide-5 | C20H28N8O7 | CID 11620163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetyl Tetrapeptide-5 | 820959-17-9 [chemicalbook.com]

- 10. Acetyl Tetrapeptide-5 - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]

- 11. Beauty products - Changzhou DenWin New Materials Co. LTD. [marxtest.com]

An In-Depth Technical Guide to the Mechanism of Eyeseryl® Peptide for Reducing Eye Puffiness

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-5, commercially known as Eyeseryl®, is a synthetic peptide that has demonstrated significant efficacy in reducing periorbital puffiness and eye bags. Its mechanism of action is multifaceted, primarily involving the inhibition of local Angiotensin-Converting Enzyme (ACE), reduction of vascular permeability, and prevention of collagen glycation. This technical guide provides a detailed examination of these core mechanisms, supported by quantitative data from in-vitro and in-vivo studies, comprehensive experimental protocols, and visualizations of the key biological pathways and workflows.

Core Mechanism 1: Anti-Edema via Vascular Regulation

One of the primary causes of under-eye puffiness is the accumulation of fluid, or edema, in the periorbital tissues.[1][2][3] This can result from poor lymphatic circulation and increased permeability of local capillaries.[1][2] Acetyl Tetrapeptide-5 addresses this by modulating the local vascular system through two main actions: inhibition of the Angiotensin-Converting Enzyme (ACE) and a direct reduction in endothelial permeability.

Inhibition of Angiotensin-Converting Enzyme (ACE)

ACE plays a role in regulating blood pressure. Its inhibition can lead to improved local blood circulation.[1] In-vitro tests have demonstrated that Acetyl Tetrapeptide-5 exerts a dose-dependent inhibitory effect on ACE activity, which is hypothesized to alleviate vascular pressure in the microcirculation around the eyes.[1][4][5]

Reduction of Vascular Permeability

Fluid leakage from blood vessels into the interstitial space is a direct cause of edema. Acetyl Tetrapeptide-5 has been shown to decrease the permeability of endothelial cells, thereby inhibiting vascular leakage and preventing the accumulation of fluid that forms eye bags.[1][5][6]

Signaling Pathway for Edema Reduction

The following diagram illustrates the proposed pathway for edema reduction. Acetyl Tetrapeptide-5 inhibits ACE, which in turn reduces the conversion of Angiotensin I to Angiotensin II. Lower levels of Angiotensin II lead to reduced vasoconstriction and decreased vascular permeability, ultimately diminishing fluid extravasation and reducing tissue swelling.

Quantitative Data: Vascular Effects

| Parameter | Concentration | Result | Study Type | Reference |

| Vascular Permeability | 1 mg/mL | 50% inhibition | In Vitro | [1][5] |

| ACE Activity | Not specified | Dose-dependent inhibition | In Vitro | [1] |

Experimental Protocol: In Vitro Vascular Permeability Assay

This protocol describes a common method for assessing the effect of a compound on endothelial barrier function using a Transwell system.[7][8]

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency.

-

Seeding on Inserts: HUVECs are seeded onto collagen-coated, microporous polyethylene terephthalate (PET) membrane inserts within a 24-well plate. The cells are grown for several days to form a confluent monolayer, which mimics a blood vessel wall.

-

Monolayer Integrity Check: The integrity of the endothelial monolayer is confirmed by measuring Transepithelial Electrical Resistance (TEER) or by visual inspection for the absence of leaks.[9]

-

Treatment: The cell monolayers are treated with varying concentrations of Acetyl Tetrapeptide-5 (e.g., 0.1, 0.5, 1.0 mg/mL) in the apical (upper) chamber for a predetermined incubation period. A control group is treated with vehicle only.

-

Permeability Measurement: A high molecular weight Fluorescein isothiocyanate-dextran (FITC-dextran, e.g., 70 kDa) is added to the apical chamber.

-

Sample Collection & Analysis: After a defined period (e.g., 2 hours), samples are collected from the basolateral (lower) chamber. The amount of FITC-dextran that has passed through the cell monolayer is quantified using a fluorescence plate reader.

-

Data Interpretation: A reduction in the fluorescence intensity in the basolateral chamber of the treated groups compared to the control indicates that the peptide has enhanced the barrier function and reduced permeability.

Core Mechanism 2: Anti-Glycation and Matrix Protection

Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs).[10][11] This process causes protein cross-linking, which compromises the structural integrity and function of extracellular matrix proteins like collagen and elastin, contributing to skin rigidity and the formation of eye bags.[1][10][12]

Inhibition of Collagen Glycation

By inhibiting the glycation process, Acetyl Tetrapeptide-5 helps protect the collagen network from becoming stiff and cross-linked.[2][13] This preserves the skin's natural elasticity and firmness, providing better structural support to the periorbital area and preventing the sagging that contributes to puffiness.[12]

Protection of Antioxidant Enzymes

The antioxidant enzyme Cu,Zn-Superoxide Dismutase (SOD) is also susceptible to glycation, which inactivates it.[10] SOD is crucial for converting superoxide radicals into less harmful molecules.[10] By preventing SOD glycation, Acetyl Tetrapeptide-5 helps maintain the skin's endogenous antioxidant defense system, protecting tissues from oxidative stress.[10][12]

Anti-Glycation Mechanism Diagram

This diagram illustrates how Acetyl Tetrapeptide-5 intervenes in the glycation process to protect key proteins.

Quantitative Data: Anti-Glycation Effects

| Parameter | Result | Study Type | Reference |

| SOD Activity | Increased SOD activity observed in the presence of the peptide and a glycating agent (fructose), indicating inhibition of glycation-induced inactivation. | In Vitro | [10] |

Experimental Protocol: SOD Glycation Inhibition Assay

This protocol is based on a model where SOD is inactivated by a glycating agent, and its remaining activity is measured.[10]

-

Reagent Preparation: Prepare solutions of SOD, a glycating agent (e.g., fructose), and Acetyl Tetrapeptide-5 at various concentrations.

-

Glycation Reaction: Incubate SOD with the glycating agent in the presence and absence (control) of Acetyl Tetrapeptide-5 for a specified period to allow glycation to occur.

-

SOD Activity Measurement: The activity of SOD is assessed using an indirect assay. This typically involves a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system.

-

Detection: A detector molecule (e.g., WST-1) is added, which is reduced by superoxide radicals to form a colored formazan product, measurable by a spectrophotometer at ~450nm.

-

Analysis: Active SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color-forming reaction. The level of color inhibition is directly proportional to the SOD activity.

-

Data Interpretation: A higher SOD activity (less color formation) in the samples containing Acetyl Tetrapeptide-5 compared to the control (SOD + fructose only) demonstrates the peptide's ability to inhibit glycation and protect the enzyme.

Clinical Efficacy and Assessment

In-vivo studies on human volunteers have substantiated the in-vitro findings, demonstrating a significant reduction in the appearance of under-eye puffiness and an improvement in skin elasticity.

Quantitative Data: Clinical Efficacy

| Parameter | Dosage | Duration | Result | Reference |

| Eye Bag Volume | 1% Eyeseryl® Solution | 28 Days | Up to 29.7% decrease in male volunteers | [14] |

| Eye Bag Thickness | Not Specified | 28 Days | Average decrease of 0.08 mm | [1] |

| Eye Bag Thickness | Not Specified | 56 Days | Average decrease of 0.20 mm | [1] |

| Volunteer Improvement | 10% Eyeseryl® Solution | 15 Days | 70% of volunteers showed improvement | [15] |

| Volunteer Improvement | 10% Eyeseryl® Solution | 60 Days | 95% of volunteers showed improvement | [15] |

| Skin Elasticity | Not Specified | 30 Days | ~30% improvement in the eye region | [10][12] |

Experimental Protocol: Clinical Assessment of Efficacy

A typical clinical study to evaluate the anti-puffiness efficacy of a topical product would follow this general protocol.

-

Subject Recruitment: A cohort of volunteers (e.g., n=20-30) with clinically diagnosed under-eye bags is recruited. Exclusion criteria include other dermatological conditions or recent cosmetic procedures in the target area.

-

Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity for at least 30 minutes before any measurements are taken.[16]

-

Baseline Measurement (Day 0):

-

Puffiness Volume/Topography: Assessed using non-invasive 3D imaging techniques (e.g., fringe projection profilometry). This provides a quantitative measurement of the volume and depth of the eye bag.

-

Skin Elasticity: Measured using a cutometer, which assesses the viscoelastic properties of the skin.

-

Clinical Scoring & Photography: Standardized high-resolution photographs are taken, and a dermatologist performs a clinical evaluation.

-

-

Product Application: Subjects are provided with a test product (e.g., a gel containing 1% or 10% Eyeseryl® solution) and a placebo. In a split-face study, one product is applied to the periorbital area of one eye and the placebo to the other, twice daily.

-

Follow-up Measurements: Subjects return for follow-up assessments at predefined intervals (e.g., Day 15, Day 28, Day 60). All baseline measurements are repeated under identical conditions.

-

Data Analysis: The quantitative data from the 3D imaging and cutometer are statistically analyzed to compare the changes from baseline between the active product and the placebo. Self-assessment questionnaires are also analyzed.

Clinical Trial Workflow Diagram

Conclusion

The efficacy of Acetyl Tetrapeptide-5 (Eyeseryl®) in reducing under-eye puffiness stems from a sophisticated and synergistic combination of mechanisms. By inhibiting ACE and reducing vascular permeability, it directly combats the formation of edema. Concurrently, its anti-glycation properties protect the integrity of the extracellular matrix and the skin's natural antioxidant defenses, improving skin elasticity and resilience. The quantitative in-vitro and clinical data provide robust evidence supporting its use as a targeted active ingredient for cosmetic and dermatological formulations designed to address periorbital puffiness.

References

- 1. skinmiles.com [skinmiles.com]

- 2. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 3. Eyeseryl ® and Leuphasyl ® : Synthetic Peptides as Advanced Cosmetic Actives | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetyl tetrapeptide-5 | 820959-17-9 | Benchchem [benchchem.com]

- 6. naturalorganicskincare.com [naturalorganicskincare.com]

- 7. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Effect of VEGF and anti-VEGF compounds on retinal pigment epithelium permeability: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetyl Tetrapeptide-5 | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 11. Acetyl Tetrapeptide-5 Guide for Puffy Eyes | Read on Superpower [superpower.com]

- 12. justvitadeal.com [justvitadeal.com]

- 13. Acetyl Tetrapeptide-5 | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]

- 14. Lipotec confirms efficacy of EYESERYL peptide against baggy eyes in men [cosmeticsbusiness.com]

- 15. Acetyl Tetrapeptide-5 (Explained + Products) [incidecoder.com]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Acetyl Tetrapeptide-5

For researchers, scientists, and drug development professionals, understanding the mechanisms of action of cosmetic peptides is crucial for substantiating claims and developing innovative formulations. Acetyl Tetrapeptide-5 is a synthetic peptide renowned for its efficacy in reducing under-eye puffiness, dark circles, and signs of aging.[1][2] Its multifaceted activity can be attributed to several key biological functions, including the reduction of edema, inhibition of glycation, and modulation of the renin-angiotensin system.[3][4]

This document provides detailed application notes and protocols for a series of in vitro experimental models designed to assess the primary activities of Acetyl Tetrapeptide-5. These assays are fundamental for screening, characterization, and claim substantiation in a preclinical setting.

Vascular Permeability Inhibition Assay

Application Note: Under-eye puffiness is often caused by fluid accumulation (edema) resulting from poor lymphatic circulation and increased capillary permeability.[3][5] This assay evaluates the ability of Acetyl Tetrapeptide-5 to tighten the barrier function of endothelial cells, thereby reducing the leakage of fluid from blood vessels into the surrounding tissue. An in vitro model using a monolayer of endothelial cells on a permeable support is a standard method to quantify this effect. A reduction in the passage of a tracer molecule across the monolayer in the presence of the peptide indicates an inhibition of vascular permeability.[3]

Experimental Protocol:

Objective: To determine the effect of Acetyl Tetrapeptide-5 on vascular permeability in an in vitro model of the endothelial barrier.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Transwell® inserts with a porous polycarbonate membrane (e.g., 0.4 µm pore size)

-

24-well plates

-

Acetyl Tetrapeptide-5 solution (stock concentration of 10 mg/mL in sterile water)

-

Vascular Endothelial Growth Factor (VEGF) as a permeability-inducing agent

-

Fluorescein isothiocyanate (FITC)-dextran (40 kDa)

-

Phosphate-Buffered Saline (PBS)

-

Fluorometer

Methodology:

-

Cell Seeding: Seed HUVECs onto the apical side of the Transwell® inserts at a density of 1 x 10⁵ cells/cm² and culture in EGM-2 until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).

-

Treatment: Once a stable TEER is achieved, replace the medium in both apical and basolateral chambers. Add Acetyl Tetrapeptide-5 to the apical chamber at various concentrations (e.g., 0.1, 0.5, 1.0 mg/mL). Include a vehicle control (sterile water) and a positive control.

-

Induction of Permeability: After a 1-hour pre-incubation with the peptide, add VEGF (e.g., 50 ng/mL) to the basolateral chamber to induce permeability.

-

Permeability Measurement: Add FITC-dextran (1 mg/mL) to the apical chamber.

-